molecular formula C24H16O10 B129754 Pradimicin Q CAS No. 141869-53-6

Pradimicin Q

Cat. No. B129754
M. Wt: 464.4 g/mol
InChI Key: QJLPWVUZFKETMK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin Q is a member of the pradimicin family of antibiotics that are produced by the actinomycete bacterium Actinomadura hibisca. Pradimicin Q is a potent antifungal agent that has shown activity against a wide range of fungal species. It has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

  • Broad-Spectrum Antifungal Activity :Pradimicins, including Pradimicin Q, exhibit potent antifungal properties. They work through a novel mechanism, binding to terminal D-mannosides in fungal cell walls, disrupting membrane integrity. This makes them effective against various fungal species, including Candida and Aspergillus, and useful for treating opportunistic mycoses in immunocompromised patients (Walsh & Giri, 2005).

  • Applications in Glycobiological Research :Pradimicins' ability to bind D-mannose is being explored in glycobiology. Modifications to pradimicins have been made to prevent aggregation, facilitating their use as tools in studying carbohydrate-binding mechanisms (Nakagawa & Ito, 2022).

  • Antiviral Properties Against HIV :Pradimicin A, a closely related compound, shows inhibitory activity against HIV by binding to the virus's envelope protein gp120, preventing virus entry into cells. This suggests potential applications of pradimicins in HIV treatment (Balzarini et al., 2006).

  • Antineoplastic Effects in Cancer Therapy :Pradimicin-IRD, another derivative, has shown promising antineoplastic effects, particularly in inducing DNA damage in colon cancer cells. This opens up new avenues for pradimicin compounds in cancer treatment (Almeida et al., 2019).

  • Biosynthetic Gene Cluster Analysis :The biosynthesis of pradimicins has been studied, with the identification of gene clusters in Actinomadura hibisca. This knowledge aids in understanding the production and potential genetic engineering of pradimicins (Kim et al., 2007).

  • Mechanism of Mannose Binding :Detailed studies have been conducted to map the primary mannose binding site of pradimicin A, providing insights into its unique carbohydrate recognition property. This research contributes to the understanding of pradimicin's interaction with biological molecules (Nakagawa et al., 2011).

properties

CAS RN

141869-53-6

Product Name

Pradimicin Q

Molecular Formula

C24H16O10

Molecular Weight

464.4 g/mol

IUPAC Name

(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1

InChI Key

QJLPWVUZFKETMK-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

SMILES

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

synonyms

Pradimicin Q

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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